![molecular formula C21H16N4 B14139558 N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 303768-95-8](/img/structure/B14139558.png)
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline is a complex organic compound that features both indole and aniline moieties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both indole and aniline groups in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation of indole-3-carbaldehyde with 4-phenyldiazenylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors and enzymes, while the azo group can undergo redox reactions that affect cellular processes. The compound’s ability to participate in multiple types of chemical reactions makes it a versatile tool for modulating biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-1H-indol-3-ylmethylidene]isonicotinohydrazide
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline is unique due to the presence of both indole and aniline moieties, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications, as it can be used to synthesize a variety of derivatives with different properties.
Propiedades
Número CAS |
303768-95-8 |
|---|---|
Fórmula molecular |
C21H16N4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C21H16N4/c1-2-6-18(7-3-1)24-25-19-12-10-17(11-13-19)22-14-16-15-23-21-9-5-4-8-20(16)21/h1-15,23H |
Clave InChI |
FPPIYLOWELTTMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



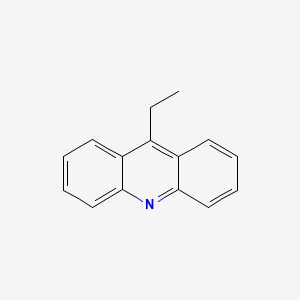
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)


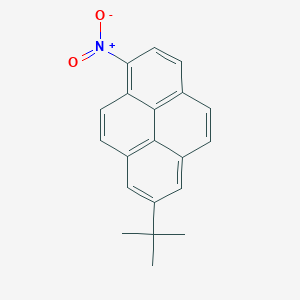
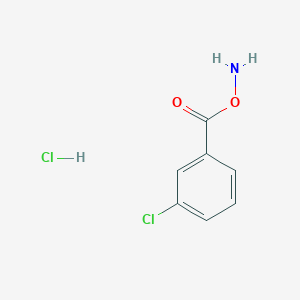
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
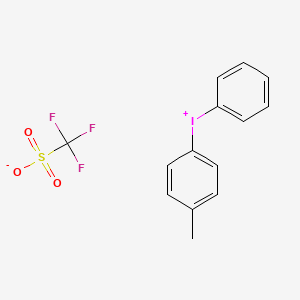
![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)
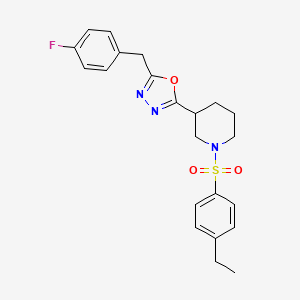
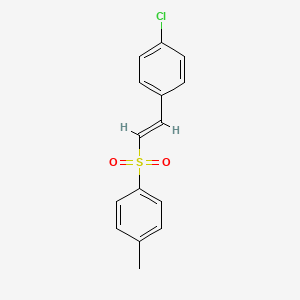

![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
